molecular formula C20H20ClNO3 B12754636 Flavone, 4'-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl- CAS No. 86073-60-1

Flavone, 4'-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl-

Cat. No.: B12754636
CAS No.: 86073-60-1
M. Wt: 357.8 g/mol
InChI Key: SLACVLUCWZYDAK-UHFFFAOYSA-N
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Description

Flavone, 4’-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl- is a synthetic flavonoid derivative Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flavone, 4’-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl- typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable flavone precursor.

    Chlorination: The precursor undergoes chlorination to introduce the 4’-chloro group.

    Dimethylaminomethylation: The 8-position is functionalized with a dimethylaminomethyl group using a Mannich reaction.

    Methoxylation: The 7-position is methoxylated using a methylating agent such as dimethyl sulfate.

    Methylation: The 3-position is methylated using a methylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Flavone, 4’-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can modify the flavone core or the substituents.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted flavones.

Scientific Research Applications

Flavone, 4’-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of Flavone, 4’-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl- involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Flavone, 4’-chloro-7-methoxy-3-methyl-: Lacks the dimethylaminomethyl group at the 8-position.

    Flavone, 4’-chloro-8-((dimethylamino)methyl)-3-methyl-: Lacks the methoxy group at the 7-position.

    Flavone, 4’-chloro-8-((dimethylamino)methyl)-7-methoxy-: Lacks the methyl group at the 3-position.

Uniqueness

The presence of the 4’-chloro, 8-((dimethylamino)methyl), 7-methoxy, and 3-methyl groups in Flavone, 4’-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl- makes it unique. These substituents contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other flavone derivatives.

Properties

CAS No.

86073-60-1

Molecular Formula

C20H20ClNO3

Molecular Weight

357.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-methoxy-3-methylchromen-4-one

InChI

InChI=1S/C20H20ClNO3/c1-12-18(23)15-9-10-17(24-4)16(11-22(2)3)20(15)25-19(12)13-5-7-14(21)8-6-13/h5-10H,11H2,1-4H3

InChI Key

SLACVLUCWZYDAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2CN(C)C)OC)C3=CC=C(C=C3)Cl

Origin of Product

United States

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